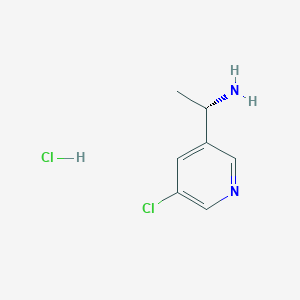

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQIXBLXNUUBBV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-chloropyridine-3-carboxylic acid.

Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-1-(5-Chloropyridin-3-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups such as methoxy or ethoxy groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is in medicinal chemistry . This compound serves as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural features allow it to modulate neurotransmitter systems effectively, making it a candidate for developing drugs aimed at treating conditions like depression and anxiety disorders .

Case Studies

- Neurological Disorders : Research has demonstrated that compounds similar to (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride exhibit significant activity in modulating neurotransmitter systems, suggesting potential therapeutic roles in managing neurological conditions.

- Receptor Interaction : Studies indicate that this compound can interact with various receptors in the central nervous system, enhancing its pharmacological profile for drug development.

Organic Synthesis

In organic synthesis, (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride acts as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating diverse chemical entities.

Applications

- Synthesis of Heterocycles : The compound can be utilized to synthesize nitrogen-containing heterocycles, which are essential in many pharmaceutical and agrochemical products .

- Development of Agrochemicals : Its structural properties make it suitable for developing agrochemicals, enhancing crop protection and yield.

Biological Studies

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is also employed in biological studies, particularly those involving enzyme inhibition and receptor binding . Its structural similarity to biologically active amines allows researchers to explore its effects on various biological pathways.

Research Insights

- Enzyme Inhibition Studies : Investigations into the compound's inhibitory effects on specific enzymes have shown promise for its application in treating diseases related to enzyme dysfunctions .

- Receptor Binding Affinity : The compound's binding affinity at certain receptors indicates its potential role as either an agonist or antagonist, which is crucial for drug design .

Industrial Applications

Beyond laboratory research, (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride finds applications in industrial settings, particularly in the formulation of various chemicals.

Industrial Uses

- Chemical Manufacturing : It is utilized in producing specialty chemicals that require specific structural characteristics for efficacy.

- Agrochemical Development : The compound's properties make it suitable for formulating herbicides and pesticides that are effective against a wide range of pests while being environmentally friendly .

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Key Difference : Fluorine substitution at the 5-position reduces steric bulk compared to chlorine and enhances metabolic stability due to fluorine’s strong C–F bond. However, the lower electronegativity of fluorine may reduce electronic effects on the pyridine ring .

- Applications : Used in neuropharmacology research due to fluorine’s ability to improve blood-brain barrier penetration .

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₇H₁₁BrCl₂N₂

- The substitution at the 2-position (vs. 3-position) alters the molecule’s dipole moment and solubility .

- Applications : Explored in kinase inhibitor development due to bromine’s role in selective binding .

Positional Isomers

(S)-1-(6-Fluoropyridin-3-yl)ethanamine Hydrochloride

- Molecular Formula : C₇H₁₀ClFN₂

- Key Difference : Fluorine at the 6-position (meta to the amine group) modifies electronic distribution, affecting acidity (pKa) of the pyridine nitrogen. This impacts protonation states under physiological conditions .

Data Tables: Structural and Physicochemical Comparisons

Research Findings and Implications

- Stereochemistry : The (S)-enantiomer of 5-chloropyridin-3-yl derivatives shows higher binding affinity to serotonin receptors compared to the (R)-form in preclinical studies .

- Halogen Effects : Chlorine’s electronegativity enhances the compound’s stability under acidic conditions, making it preferable over fluorine for oral drug formulations . Bromine analogs, while less metabolically stable, exhibit stronger hydrophobic interactions in target binding .

- Positional Isomerism : Substitution at the 2-position (e.g., bromopyridin-2-yl) increases steric clashes in enzyme active sites, reducing efficacy compared to 3-position analogs .

Biological Activity

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is a chiral compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHClN

Molecular Weight: Approximately 193.07 g/mol

CAS Number: 1213144-64-9

The compound features a pyridine ring with a chlorine atom at the 5-position and an ethanamine group at the 1-position. Its unique stereochemistry contributes to its biological activity, making it a valuable candidate for drug development.

Synthesis Methods

The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride typically involves several key steps:

- Starting Material: Begin with 5-chloropyridine-3-carboxylic acid.

- Reduction: Reduce the carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH).

- Conversion to Amine: Convert the alcohol to an amine through tosylation followed by nucleophilic substitution with ammonia or an amine source.

- Chiral Resolution: Resolve the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.

- Hydrochloride Formation: Treat the (S)-1-(5-Chloropyridin-3-yl)ethanamine with hydrochloric acid to form the hydrochloride salt.

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride interacts with various molecular targets, including neurotransmitter receptors and enzymes. Its mechanism can be summarized as follows:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems such as serotonin and dopamine pathways.

- Enzyme Inhibition: It has shown potential in inhibiting certain enzymes, which could be beneficial in treating neurological disorders .

Biological Activity

Research indicates that (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride exhibits various biological activities:

- Neurotransmitter Interaction: The compound has been studied for its effects on neurotransmitter systems, suggesting potential therapeutic applications in treating conditions like depression and anxiety.

- Antiviral Activity: Some derivatives of chloropyridinyl compounds have demonstrated enzyme inhibitory activity against viral proteases, indicating that similar structures may also exhibit antiviral properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride:

- Neuropharmacological Studies:

- A study demonstrated that compounds similar to (S)-1-(5-Chloropyridin-3-yl)ethanamine exhibited significant binding affinity to serotonin receptors, which are crucial for mood regulation.

- Antiviral Research:

Comparative Analysis

The following table summarizes key features of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride | 2135344-95-3 | Similar structure but differs at the 6-position; potential different receptor activity. |

| (R)-1-(5-Chloropyridin-3-yl)ethanamine | 1213144-64-9 | Enantiomer; differences in biological activity due to chirality. |

| (5-Chloropyridin-3-yl)methanamine hydrochloride | Not specified | Structurally similar but features a methanamine group instead of ethanamine group. |

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiomerically pure (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride?

Methodological Answer:

Enantioselective synthesis typically involves asymmetric hydrogenation or chiral resolution. A plausible route includes:

Chiral Precursor Synthesis : Start with 5-chloronicotinaldehyde. React with a chiral auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to form an imine intermediate.

Asymmetric Reduction : Use a chiral catalyst (e.g., Ru-BINAP complexes) for stereocontrolled reduction to yield the (S)-enantiomer .

Salt Formation : Treat the free amine with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Key Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- HPLC Purity Analysis : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to confirm ≥98% purity .

- Spectroscopic Confirmation :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .

Advanced: How can enantiomeric impurities be detected and quantified during synthesis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralcel OD-H column with n-hexane:ethanol (80:20) + 0.1% diethylamine. Retention times differentiate (S)- and (R)-enantiomers .

- Circular Dichroism (CD) : Compare CD spectra to a reference standard; (S)-enantiomers exhibit specific Cotton effects at ~220 nm .

- Limits of Detection : Optimize methods to detect impurities ≤0.1% (ICH Q3A guidelines) .

Advanced: What are the stability profiles of this compound under accelerated storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Light Sensitivity : Conduct ICH Q1B photostability testing; UV-Vis spectra (200–400 nm) identify photodegradants .

Data Table :

| Condition | Degradation Products | % Degradation (14 days) |

|---|---|---|

| 40°C/75% RH | None detected | <2% |

| 0.1N HCl, 25°C | 5-Chloronicotinic acid | 12% |

| UV Light (ICH) | Oxidized pyridine derivatives | 8% |

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on the pyridine ring .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using PyMOL or AutoDock. The 5-chloro group may enhance hydrophobic interactions .

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~1.2) and CYP450 inhibition risks .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | THF | 50 | 85 | 98 |

| Rh-(R)-MeDuPHOS | EtOH | 60 | 78 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.